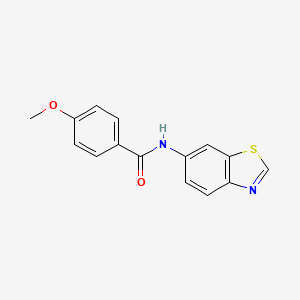

N-(1,3-benzothiazol-6-yl)-4-methoxybenzamide

Descripción

N-(1,3-Benzothiazol-6-yl)-4-methoxybenzamide is a heterocyclic amide compound characterized by a benzothiazole core linked to a 4-methoxybenzamide moiety. This structure confers unique electronic and steric properties, making it a candidate for diverse applications, including apoptosis induction in cancer research , conjugation with oligonucleotides for pH-dependent stability studies , and coordination chemistry in metal-complex synthesis . Its benzothiazole ring system is pharmacologically significant due to its role in modulating protein-binding interactions, particularly with kinases like EGFR .

Propiedades

IUPAC Name |

N-(1,3-benzothiazol-6-yl)-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2S/c1-19-12-5-2-10(3-6-12)15(18)17-11-4-7-13-14(8-11)20-9-16-13/h2-9H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHGADRJFIXIABJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzothiazol-6-yl)-4-methoxybenzamide typically involves the following steps:

Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by cyclization of 2-aminothiophenol with carbon disulfide and an oxidizing agent.

Attachment of Methoxybenzamide Moiety: The benzothiazole ring is then reacted with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis may involve:

Large-scale Cyclization: Using automated reactors for the cyclization step to ensure consistent quality and yield.

Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

Reduction: Reduction reactions can occur at the carbonyl group of the methoxybenzamide moiety.

Substitution: Electrophilic substitution reactions can take place on the aromatic rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or amines.

Substitution: Halogenated or nitrated derivatives.

Aplicaciones Científicas De Investigación

N-(1,3-benzothiazol-6-yl)-4-methoxybenzamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anti-diabetic agent.

Materials Science: The compound is explored for its use in the development of organic semiconductors and fluorescent dyes.

Biological Studies: It is used in the study of enzyme inhibition and protein interactions.

Mecanismo De Acción

The mechanism of action of N-(1,3-benzothiazol-6-yl)-4-methoxybenzamide involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Protein Interactions: It can interact with proteins involved in signaling pathways, affecting cellular processes such as inflammation and glucose metabolism.

Comparación Con Compuestos Similares

Structural Analogs in Apoptosis-Inducing Compounds

Key Compounds :

- 7j (N-(1-isopropyl-7-methyl-2-oxo-4-phenyl-1,2-dihydroquinazolin-6-yl)-4-methoxybenzamide): Features a quinazolinone scaffold instead of benzothiazole. Exhibits a docking score of −9.65 kcal/mol with EGFR TKD (1M17), indicating strong binding affinity .

- 7h (N-(1-isopropyl-7-methyl-2-oxo-4-phenyl-1,2-dihydroquinazolin-6-yl)thiophene-2-carboxamide) : Replaces the 4-methoxybenzamide group with a thiophene carboxamide. Shows a slightly lower docking score (−9.31 kcal/mol), suggesting reduced EGFR affinity compared to 7j .

Table 1: Docking Scores and Structural Features of Apoptosis-Inducing Analogs

| Compound | Core Structure | Substituent | Docking Score (kcal/mol) | Target Protein |

|---|---|---|---|---|

| N-(1,3-Benzothiazol-6-yl)-4-methoxybenzamide | Benzothiazole | 4-Methoxybenzamide | Not reported | EGFR (inferred) |

| 7j | Quinazolinone | 4-Methoxybenzamide | −9.65 | EGFR TKD (1M17) |

| 7h | Quinazolinone | Thiophene-2-carboxamide | −9.31 | EGFR TKD (1M17) |

Key Compound :

- N-(6-aminohexyl)-4-methoxybenzamide: Used in oligonucleotide conjugates (e.g., 5′-p-siDmS). Demonstrates pH-dependent stability, with 20% hydrolysis at pH 6.0 and significant degradation at pH 4.5 .

Table 2: Stability of 4-Methoxybenzamide Conjugates Under Varying pH

| Conjugate | pH 6.0 (% hydrolysis) | pH 5.2 (% hydrolysis) | pH 4.5 (% hydrolysis) |

|---|---|---|---|

| 5′-p-siDmS with N-(6-aminohexyl)-4-methoxybenzamide | ≤20% | Moderate instability | >50% (most unstable) |

Comparison: The parent compound’s stability in biological systems remains unstudied, but its analogs suggest that substituents (e.g., aminohexyl groups) critically influence hydrolytic resistance.

Metal Coordination Behavior

Key Compound :

- [N-(3-Acetylphenylcarbamothioyl)-4-methoxybenzamide] : Forms complexes with Mn(II), Co(II), Cd(II), and Hg(II). The thioamide group facilitates metal coordination, altering spectroscopic properties (e.g., IR shifts at 1650–1680 cm⁻¹ for C=O and C=S stretches) .

Comparison : The absence of a thioamide group in N-(1,3-benzothiazol-6-yl)-4-methoxybenzamide limits its metal-binding capacity, highlighting the role of auxiliary functional groups in coordination chemistry.

Spectroscopic and Functional Group Analysis

Key Data :

- 4-Methoxybenzamide : IR peaks at 1650 cm⁻¹ (amide C=O) and 1250 cm⁻¹ (C-O of methoxy group) .

- Hybrids with Aspirin: Loss of diagnostic IR peaks for carboxylic acid (aspirin) and amide (4-methoxybenzamide) in hybrid compounds, indicating structural interference .

Insight : The parent compound’s IR profile is critical for quality control in synthesis, whereas hybrid analogs may require advanced spectroscopic validation.

Structural Derivatives in Catalogs and Libraries

Actividad Biológica

N-(1,3-benzothiazol-6-yl)-4-methoxybenzamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, applications, and relevant research findings.

Overview of Biological Activity

The compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Demonstrated effectiveness against various bacteria and fungi.

- Antiproliferative Activity : Shown to inhibit cancer cell growth.

- Anti-inflammatory and Anti-diabetic Properties : Potential applications in managing inflammation and diabetes.

The biological activity of N-(1,3-benzothiazol-6-yl)-4-methoxybenzamide is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit key enzymes by binding to their active sites, thus preventing substrate access. This mechanism is crucial in its anti-inflammatory and anti-diabetic effects.

- Protein Interactions : It interacts with proteins involved in signaling pathways that regulate inflammation and glucose metabolism.

Antiproliferative Activity

N-(1,3-benzothiazol-6-yl)-4-methoxybenzamide has been evaluated for its antiproliferative effects against various cancer cell lines. Notable findings include:

- IC50 Values : The compound showed selective activity against the MCF-7 breast cancer cell line with an IC50 value ranging from 3.1 μM to 5.3 μM . This indicates significant potential for therapeutic applications in oncology.

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays:

- Antibacterial Activity : Effective against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

| Microorganism | Minimum Inhibitory Concentration (MIC) (μM) | Reference |

|---|---|---|

| Staphylococcus aureus | 16 | |

| Enterococcus faecalis | 8 |

Anti-inflammatory and Anti-diabetic Effects

In studies focused on inflammation and diabetes:

- The compound was found to exhibit significant anti-inflammatory activity, with some derivatives showing enhanced effects compared to standard anti-inflammatory agents .

| Compound | Activity Type | Reference |

|---|---|---|

| Benzothiazole Derivative | Anti-inflammatory | |

| N-substituted Derivative | Anti-diabetic |

Case Studies

Several studies have focused on the synthesis and evaluation of N-(1,3-benzothiazol-6-yl)-4-methoxybenzamide derivatives:

- Synthesis of Novel Derivatives : Researchers synthesized various derivatives to assess their biological activities, finding that modifications significantly influenced their efficacy against cancer cells and microbial strains .

- Comparative Studies : In comparative studies with known antiproliferative agents like doxorubicin, some derivatives exhibited comparable or improved activity, highlighting their potential as alternative therapeutic agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1,3-benzothiazol-6-yl)-4-methoxybenzamide, and how can reaction conditions be optimized?

- Methodology :

-

Coupling Reactions : Utilize amide bond formation via carbodiimide coupling reagents (e.g., DMT-MM) for high yields .

-

Hazard Mitigation : Conduct thorough risk assessments for reagents like benzoyl chlorides, and employ inert atmospheres to avoid side reactions (e.g., hydrolysis) .

-

Purification Challenges : Avoid silica-based column chromatography for azide-containing derivatives due to decomposition risks; instead, use solvent recrystallization or one-pot reductions .

- Key Data :

| Synthetic Step | Yield (%) | Conditions | Reference |

|---|---|---|---|

| Amide Coupling | 70–86 | RT, pyridine, 12–24 hrs | |

| Diazidation | 58–86 | CuTc catalyst, 0.06 equiv. |

Q. How is the crystal structure of N-(1,3-benzothiazol-6-yl)-4-methoxybenzamide determined, and what software is recommended for refinement?

- Methodology :

-

X-ray Diffraction : Employ single-crystal X-ray diffraction to resolve molecular geometry. Use SHELX (SHELXL/SHELXS) for refinement due to its robustness in handling small-molecule data .

-

Hydrogen Bonding Analysis : Apply graph-set analysis (e.g., Etter’s rules) to map intermolecular interactions, critical for understanding packing motifs .

- Key Features :

-

Centrosymmetric dimers via N–H⋯N hydrogen bonds (observed in analogous thiazole benzamides) .

-

Non-classical C–H⋯O/F interactions stabilize crystal lattices .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- IR Spectroscopy : Identify amide C=O stretches (~1630 cm⁻¹) and methoxy C–O vibrations (~1250 cm⁻¹) .

- HRMS : Confirm molecular ions (e.g., [M+Na]⁺) with <1 ppm error .

- NMR : Use ¹H/¹³C NMR to resolve benzothiazole protons (δ 7.5–8.5 ppm) and methoxy singlet (δ ~3.8 ppm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across studies?

- Methodology :

- Dose-Response Curves : Standardize assays (e.g., MIC for antimicrobial studies) to account for variability in cell lines or microbial strains .

- Metabolic Stability Tests : Evaluate trifluoromethyl effects on pharmacokinetics using liver microsome assays .

- Control Experiments : Compare activity with structurally related compounds (e.g., pimobendan analogs) to isolate pharmacophore contributions .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

- Methodology :

- Co-Crystallization : Screen with co-formers (e.g., carboxylic acids) to enhance aqueous solubility via hydrogen-bonded networks .

- Lipophilicity Tuning : Introduce polar groups (e.g., hydroxyls) while retaining the benzothiazole core’s rigidity .

- Nanoparticle Encapsulation : Use PEG-based carriers to improve systemic delivery, as demonstrated for similar benzamides .

Q. How do reaction byproducts (e.g., diazides or fluorinated derivatives) form, and how can they be minimized?

- Mechanistic Insights :

-

Azide Byproducts : Result from competing SN2 pathways in diazidation steps; reduce via controlled CuTc catalyst loading (<0.1 equiv.) .

-

Fluorination Artifacts : Trace HF elimination in fluorinated analogs can be suppressed using anhydrous K₂CO₃ as a base .

- Analytical Tools :

-

TLC Monitoring : Track reaction progress with hexane:EtOAc (3:1) to detect early byproducts .

-

HPLC-MS : Quantify impurities using C18 columns and acetonitrile/water gradients .

Q. What computational methods predict the compound’s binding affinity to biological targets (e.g., enzymes)?

- Methodology :

- Molecular Docking : Use AutoDock Vina with PFOR enzyme templates (PDB: 3FG7) to model interactions with the benzothiazole amide moiety .

- MD Simulations : Simulate ligand-protein stability over 100 ns to assess trifluoromethyl group effects on binding entropy .

Data Contradiction Analysis

Q. Why do crystallographic data from different studies show variations in bond angles for the benzothiazole ring?

- Root Cause :

-

Thermal Motion Artifacts : High displacement parameters (Ueq > 0.05 Ų) in low-resolution datasets skew bond lengths .

-

Software Differences : SHELXL (vs. Olex2) may prioritize restraint weights differently, affecting geometry .

- Resolution :

-

Collect high-resolution data (<1.0 Å) and apply Hirshfeld rigidity restraints during refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.